A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity
A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the flavanone (B1672756) 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring phenolic compound. The primary documented natural source of this flavanone is the root of Scutellaria baicalensis Georgi (Baikal skullcap), a plant with a long history of use in traditional medicine.[1][2] This document details the known natural occurrences of this compound, outlines a generalized experimental protocol for its extraction and isolation, and explores its potential biological activities, drawing inferences from closely related compounds due to the limited specific research on the target molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel flavonoids.
Natural Sources
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid that has been isolated from the roots of Scutellaria baicalensis, a member of the Lamiaceae family.[1][2] This plant is a significant source of various flavonoids, with baicalin, wogonoside, baicalein, and wogonin (B1683318) being the most abundant.[3][4] While the presence of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Scutellaria baicalensis is confirmed, there is a notable lack of quantitative data in the currently available scientific literature regarding its specific concentration in the plant material. The focus of most quantitative analyses has been on the more predominant flavonoids.
Table 1: Documented Natural Source of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
| Plant Species | Family | Plant Part |
| Scutellaria baicalensis Georgi | Lamiaceae | Root |
Experimental Protocols: Extraction and Isolation
General Workflow for Extraction and Isolation
The following diagram outlines a typical experimental workflow for the isolation of flavonoids from Scutellaria baicalensis root.
Detailed Methodologies
2.2.1. Plant Material Preparation:
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Obtain dried roots of Scutellaria baicalensis.
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Grind the dried roots into a coarse powder (approximately 20-40 mesh).
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Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.
2.2.2. Solvent Extraction:
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Macerate the dried root powder in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-72 hours with occasional agitation.
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Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1).
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Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
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Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.
2.2.3. Liquid-Liquid Partitioning:
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Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
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Perform successive liquid-liquid partitioning with solvents of increasing polarity.
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First, partition against n-hexane to remove non-polar compounds such as lipids and chlorophylls.
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Next, partition the aqueous methanolic layer against chloroform (CHCl₃) and then ethyl acetate (EtOAc). Flavanones are typically enriched in the ethyl acetate fraction.
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2.2.4. Chromatographic Purification:
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Silica Gel Column Chromatography:
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Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
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Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
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Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
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Preparative High-Performance Liquid Chromatography (HPLC):
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Pool the fractions containing the target compound.
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Further purify the enriched fraction using preparative HPLC on a C18 column.
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Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
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Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone.
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2.2.5. Structure Elucidation:
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Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Direct research on the biological activities and associated signaling pathways of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is limited. However, studies on structurally similar flavonoids provide insights into its potential therapeutic effects.
Potential Neuroprotective Effects
A study on the structurally related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects. This compound was shown to protect PC12 cells from dopamine-induced toxicity and improve cognitive performance in mice.[6] The underlying mechanism was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP-response element-binding protein (CREB).[6] Given the structural similarity, it is plausible that 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone may exert similar neuroprotective activities through the modulation of the CREB signaling pathway.
The proposed signaling pathway for the neuroprotective effects of a structurally similar flavanone is depicted below.
Conclusion
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavanone of interest found in the roots of Scutellaria baicalensis. While its presence is documented, further research is required to quantify its concentration in its natural source and to develop specific and optimized isolation protocols. Based on evidence from structurally related compounds, this flavanone holds potential for neuroprotective activities, possibly through the modulation of the CREB signaling pathway. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current knowledge and identifying key areas for future investigation into the therapeutic applications of this natural product.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
